molecular formula C28H29N5O2S B11661793 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide CAS No. 307975-56-0

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11661793
CAS No.: 307975-56-0
M. Wt: 499.6 g/mol
InChI Key: JCSNZORYWFHEKJ-WLOALONVSA-N
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Description

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazole ring, a furan ring, and a hydrazide moiety, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. The starting materials often include 4-tert-butylphenyl, phenylhydrazine, and furan derivatives. The synthesis begins with the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group. The final step involves the condensation of the triazole derivative with the furan-containing hydrazide under specific reaction conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer activity.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit enzymes involved in microbial growth, while the hydrazide moiety can interact with cellular proteins, leading to apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with biological membranes also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Known for its antimicrobial properties.

    4-Phenyl-1,2,4-triazole: Exhibits antifungal activity.

    Furan-2-carboxylic acid hydrazide: Studied for its anticancer potential.

Uniqueness

The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide lies in its multi-functional structure, which allows it to interact with various biological targets

Properties

CAS No.

307975-56-0

Molecular Formula

C28H29N5O2S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C28H29N5O2S/c1-20(17-24-11-8-16-35-24)18-29-30-25(34)19-36-27-32-31-26(33(27)23-9-6-5-7-10-23)21-12-14-22(15-13-21)28(2,3)4/h5-18H,19H2,1-4H3,(H,30,34)/b20-17+,29-18+

InChI Key

JCSNZORYWFHEKJ-WLOALONVSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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